N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry. This compound features a thiophene ring, a phenylpiperazine moiety, and a carboxamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves the reaction of 2-bromoethylamine hydrobromide with 4-phenylpiperazine to form N-(2-(4-phenylpiperazin-1-yl)ethyl)amine. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: N-(2-(4-phenylpiperazin-1-yl)ethyl)amine.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This makes it a potential candidate for the treatment of Alzheimer’s disease and other neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Studied for its anticonvulsant activity.
Uniqueness
N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable molecule for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-17(16-7-4-14-22-16)18-8-9-19-10-12-20(13-11-19)15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKKEUTXEGWPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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